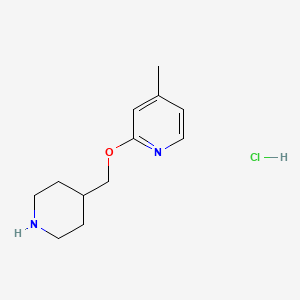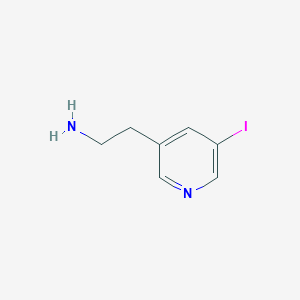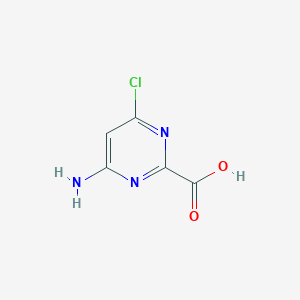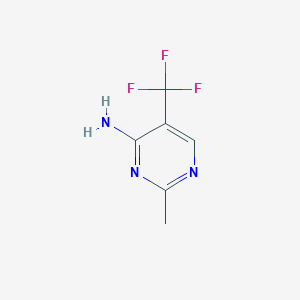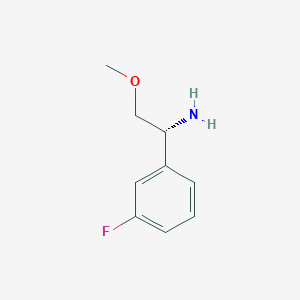
(R)-1-(3-Fluorophenyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Fluorophenyl)-2-methoxyethanamine is an organic compound that features a fluorophenyl group attached to a methoxyethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorophenyl)-2-methoxyethanamine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where 3-fluorobenzaldehyde is reacted with methoxyethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Fluorophenyl)-2-methoxyethanamine may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the reaction, providing better control over reaction parameters and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Fluorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-1-(3-Fluorophenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving receptor binding and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(3-Fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-Chlorophenyl)-2-methoxyethanamine
- ®-1-(3-Bromophenyl)-2-methoxyethanamine
- ®-1-(3-Iodophenyl)-2-methoxyethanamine
Uniqueness
®-1-(3-Fluorophenyl)-2-methoxyethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity compared to its chloro, bromo, and iodo counterparts .
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
(1R)-1-(3-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3/t9-/m0/s1 |
Clé InChI |
PGVFGZWCJFESMU-VIFPVBQESA-N |
SMILES isomérique |
COC[C@@H](C1=CC(=CC=C1)F)N |
SMILES canonique |
COCC(C1=CC(=CC=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


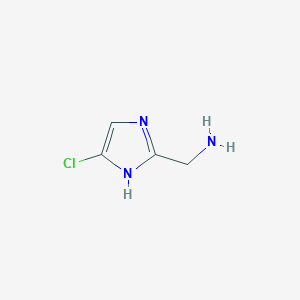
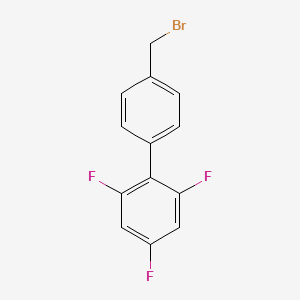
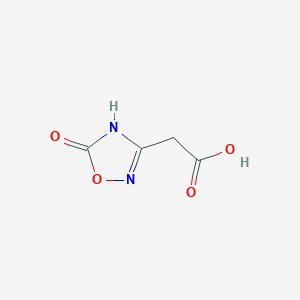

![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
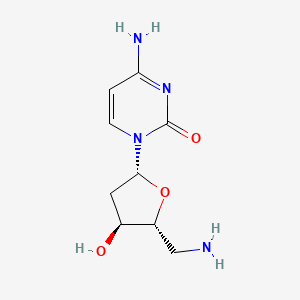
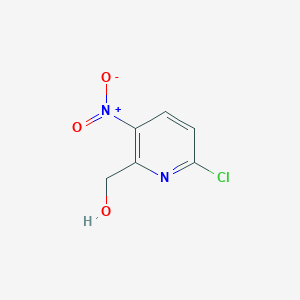
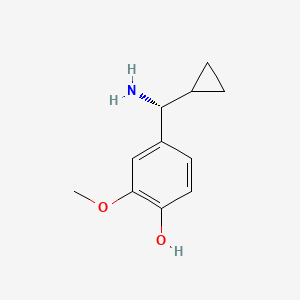
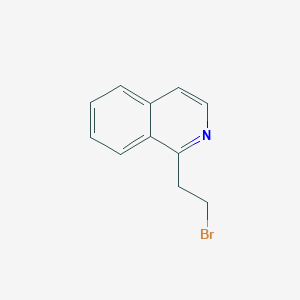
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
